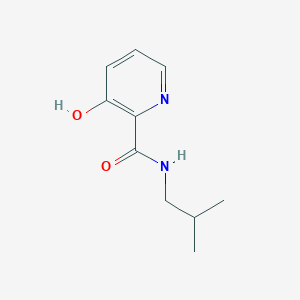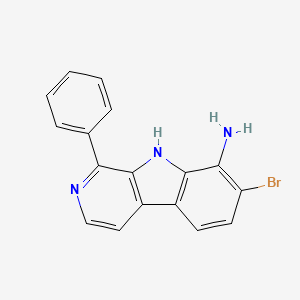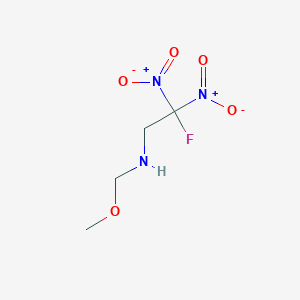
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yl group and a 4-propylcyclohexyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol typically involves the alkylation of a phenol derivative with appropriate alkyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as phase transfer catalysts can also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic alkyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-2-en-1-yl)phenol: Lacks the 4-propylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-Propylcyclohexyl)phenol: Lacks the prop-2-en-1-yl group, leading to variations in reactivity and applications.
Uniqueness
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is unique due to the presence of both the prop-2-en-1-yl and 4-propylcyclohexyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
145413-09-8 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-prop-2-enyl-4-(4-propylcyclohexyl)phenol |
InChI |
InChI=1S/C18H26O/c1-3-5-14-7-9-15(10-8-14)16-11-12-18(19)17(13-16)6-4-2/h4,11-15,19H,2-3,5-10H2,1H3 |
Clave InChI |
MKARXFQFRHRMKB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC(=C(C=C2)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
